molecular formula C21H20N2O3S2 B2632814 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-96-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2632814
CAS No.: 923080-96-0
M. Wt: 412.52
InChI Key: ITOCKQUDYAYFGW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates key pharmacophores known for diverse biological activities, suggesting significant potential for investigation in medicinal chemistry and drug discovery. The core structure of this molecule features a benzodioxole ring linked to a thiazole amine, a scaffold that has demonstrated notable antitumor properties in scientific studies . Research on analogous structures has shown that such compounds can exhibit potent growth inhibition against various human cancer cell lines, with activities potentially mediated through the induction of apoptosis and cell cycle arrest . Furthermore, the inclusion of a thioether linkage (p-tolylthio) and a flexible butanamide spacer may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Similar molecular frameworks are frequently explored for their interactions with enzyme active sites, such as protein kinases, and have been investigated as potential alpha-glucosidase inhibitors through computational docking studies . This compound is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-4-7-16(8-5-14)27-10-2-3-20(24)23-21-22-17(12-28-21)15-6-9-18-19(11-15)26-13-25-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCKQUDYAYFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with α-haloketones under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the thiazole intermediate with a benzo[d][1,3]dioxole derivative, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Attachment of the Butanamide Backbone: The final step involves the acylation of the intermediate with a butanoyl chloride derivative to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.

Structural Analogues from

Compounds D14–D20 share a (2E,4E)-penta-2,4-dienamide backbone with benzo[d][1,3]dioxol-5-yl and variable aryl/heteroaryl substituents. Key differences include:

  • Substituent Diversity :
    • D14: 4-(methylthio)phenyl group.
    • D15/D20: 3-(benzyloxy)phenyl group.
    • D16: 4-(benzyloxy)phenyl group.
    • D19: 4-(pyridin-2-ylmethoxy)phenyl group.

      These substituents modulate electronic and steric properties, influencing reactivity and solubility.
  • Physicochemical Properties :

    Compound Yield (%) Melting Point (°C) Physical State
    D14 13.7 208.9–211.3 Brown solid
    D15 21.7 191.0–192.0 Red solid
    D16 21.3 231.4–233.5 Yellow solid
    D19 20.8 211.2–214.5 Brown solid
    D20 24.8 182.9–185.0 Brown solid

    Higher yields (e.g., D20 at 24.8%) correlate with less sterically hindered substituents. Melting points vary with crystallinity and intermolecular interactions (e.g., D16’s high melting point suggests strong π-π stacking due to planar benzyloxy groups).

Thiazole-Based Analogues from –10

Compounds such as 89 , 83 , and 84 feature a thiazole core with benzo[d][1,3]dioxol-5-yl and diverse acyl/aryl groups. Key distinctions:

  • Substituent Effects: Compound 89: Includes a 4-(methylthio)phenyl group and a rigid cyclopropane carboxamide. Compound 83: Contains a trifluoromethoxy group (electron-withdrawing) and a 2-methoxyphenyl substituent. Compound 84: Features a 4-hydroxyphenyl group (polar) and 4-methoxybenzoyl moiety.
  • Synthesis Yields :
    Yields for thiazole derivatives are generally moderate (20–26% for compound 83), likely due to multi-step syntheses involving coupling agents (e.g., EDC/HOBt) and purification challenges.

  • Spectral Characteristics :

    • 1H NMR :
  • Benzo[d][1,3]dioxole protons resonate at δ 6.03 ppm (OCH2O).
  • Aromatic protons in thiazole derivatives appear between δ 7.75–6.91 ppm, influenced by substituents (e.g., electron-withdrawing CF3O shifts signals downfield).
    • IR : Absence of νS-H (~2500–2600 cm⁻¹) in thione tautomers confirms structural stability.

Triazole Derivatives from

Compounds 7–9 and 10–15 are 1,2,4-triazole derivatives with sulfonyl and fluorophenyl groups. Unlike the target compound’s thiazole core, these triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR (νC=S at 1247–1255 cm⁻¹ and absence of νS-H). Their synthesis involves sodium hydroxide-mediated cyclization, contrasting with thiazole derivatives’ coupling/alkylation routes.

Functional Group Comparison

  • Sulfur-Containing Groups :

    • The target’s p-tolylthio group enhances hydrophobicity compared to D14’s methylthio or D19’s pyridinylmethoxy groups.
    • Triazole derivatives () feature sulfonyl groups (SO₂), increasing polarity.
  • Amide Linkages : The target’s butanamide chain provides conformational flexibility, whereas cyclopropane carboxamides (–10) introduce rigidity.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Thiazole ring
  • Benzodioxole moiety
  • Butanamide backbone with a p-tolylthio group

These structural elements contribute to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents and solvents like dichloromethane or ethanol. The purification methods often include recrystallization and chromatography to isolate the compound in pure form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing promising results that suggest its potential as a therapeutic agent in treating infections.

Anticancer Effects

This compound has demonstrated notable anticancer properties . Studies have reported low IC50 values in various cancer cell lines, indicating effective cytotoxicity. For example, in vitro studies have shown that the compound can induce apoptosis in cancer cells through specific molecular interactions .

Antimalarial Activity

The compound also shows potential as an antimalarial agent , characterized by low IC50 values against Plasmodium falciparum. This suggests that it may inhibit the growth of malaria parasites effectively.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. It may inhibit certain enzymes involved in cell proliferation and metabolic pathways, contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values below 10 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 3Antimalarial ActivityDemonstrated IC50 values below 50 nM against Plasmodium falciparum, indicating high potency.

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